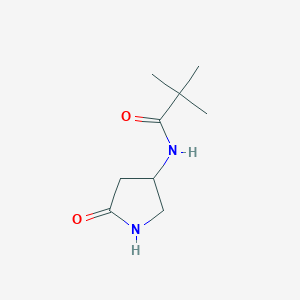

2,2-dimethyl-N-(5-oxopyrrolidin-3-yl)propanamide

Description

2,2-Dimethyl-N-(5-oxopyrrolidin-3-yl)propanamide is a tertiary amide featuring a 2,2-dimethylpropanamide backbone and a 5-oxopyrrolidin-3-yl substituent. The pyrrolidinone ring (5-oxopyrrolidinyl) introduces a polar lactam group, enabling hydrogen-bonding interactions via its carbonyl oxygen. This structural motif is common in pharmaceuticals and agrochemicals due to its conformational rigidity and bioavailability-enhancing properties.

Properties

IUPAC Name |

2,2-dimethyl-N-(5-oxopyrrolidin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)8(13)11-6-4-7(12)10-5-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZAJENZDFXJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . This is followed by hydrogenation and subsequent treatment with ammonia to introduce the amide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(5-oxopyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom in the pyrrolidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated amide.

Scientific Research Applications

2,2-dimethyl-N-(5-oxopyrrolidin-3-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: The compound can be used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(5-oxopyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, influencing their activity. This interaction can modulate biological pathways, leading to effects such as pain relief and seizure control .

Comparison with Similar Compounds

Example: 2,2-Dimethyl-N-(pyridin-3-yl)propanamide (C₁₀H₁₄N₂O)

Key Features :

- Structure: A pyridine ring replaces the pyrrolidinone group, introducing aromaticity and a basic nitrogen atom.

- Hydrogen Bonding : Forms intermolecular N–H···N hydrogen bonds, creating chains along the [100] crystallographic direction. The pyridine ring tilts at 17.6° relative to the amide plane .

- Crystallography : Orthorhombic crystal system (Pbca), with Z = 8 and unit cell volume 2075.69 ų. Disorder in the tert-butyl group is observed .

Comparison :

- Bioactivity: Pyridine derivatives exhibit anticoagulant and antimicrobial properties, whereas pyrrolidinone-containing compounds are often explored for CNS activity due to their ability to cross the blood-brain barrier .

Pyrrolidinone and Pyridinone Derivatives

Example: 3-(5-Amino-2-oxopyridin-1(2H)-yl)-N,N-dimethylpropanamide (C₁₀H₁₅N₃O₂)

Key Features :

- Structure: A pyridinone ring (2-oxopyridine) with an amino substituent, linked to a dimethylpropanamide group.

- Molecular Weight: 209.24 g/mol, higher than the target compound due to the additional amino group .

Comparison :

- Hydrogen Bonding: The pyridinone’s carbonyl and amino groups enable dual hydrogen-bonding sites, whereas the target compound’s pyrrolidinone provides a single carbonyl acceptor.

- Reactivity: The amino group in the pyridinone derivative may enhance nucleophilicity, contrasting with the pyrrolidinone’s lactam stability .

Methylthio-Substituted Propanamides

Example: 2,2-Dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]propanamide (C₁₂H₁₇N₂OS)

Key Features :

Comparison :

- Lipophilicity: The methylthio group (logP ~1.5) increases hydrophobicity compared to the pyrrolidinone’s polar lactam (logP ~0.5).

- Crystal Packing : Bulky substituents may disrupt hydrogen-bonding networks observed in simpler amides .

Biological Activity

2,2-Dimethyl-N-(5-oxopyrrolidin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 183.28 g/mol. The compound features a dimethyl group and a pyrrolidine ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various physiological processes, potentially leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Binding : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound has shown promise in various biological assays:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit key metabolic enzymes. |

| Antimicrobial Activity | Exhibits activity against multidrug-resistant pathogens. |

| Anticancer Properties | Demonstrated cytotoxic effects on cancer cell lines. |

Anticancer Activity

A study evaluated the anticancer properties of various derivatives of pyrrolidine compounds, including this compound. The compound was tested on A549 lung adenocarcinoma cells, showing significant cytotoxicity compared to standard chemotherapeutics like cisplatin. The structure-dependence of the anticancer activity was noted, with specific substitutions enhancing efficacy.

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against multidrug-resistant Staphylococcus aureus. The findings indicated that the compound exhibited selective antimicrobial activity, making it a candidate for further development in combating resistant strains.

Comparative Analysis with Similar Compounds

A comparative analysis highlighted the unique properties of this compound against structurally similar compounds. The following table summarizes the differences:

| Compound | Activity | Unique Features |

|---|---|---|

| Compound A | Moderate anticancer | Lacks pyrrolidine moiety |

| Compound B | High antimicrobial | Contains additional functional groups |

| This compound | High anticancer and antimicrobial | Unique combination of dimethyl and pyrrolidine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.